molecular formula C7H6FNO3 B1376434 Benzoic acid, 3-amino-2-fluoro-5-hydroxy- CAS No. 1025127-39-2

Benzoic acid, 3-amino-2-fluoro-5-hydroxy-

Cat. No. B1376434
CAS RN: 1025127-39-2
M. Wt: 171.13 g/mol
InChI Key: JUBGQPYIKIVBSG-UHFFFAOYSA-N
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Description

“Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” is a compound that is related to benzoic acid, a common preservative. It contains an amino group (-NH2), a fluorine atom, and a hydroxy group (-OH) on the benzene ring . The presence of these functional groups can significantly alter the properties of the compound compared to benzoic acid .


Synthesis Analysis

The synthesis of similar compounds, such as 3-amino-5-hydroxybenzoic acid (AHBA), has been reviewed in the literature . The biosynthesis of AHBA, the precursor of ansamycin and other antibiotics, involves genes for kanosamine formation, which provide a nitrogenous precursor . This precursor is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP .


Molecular Structure Analysis

The molecular structure of “Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” can be inferred from its name and the structures of similar compounds. For example, 5-Fluoro-2-hydroxybenzoic acid has a molecular formula of C7H5FO3, an average mass of 156.111 Da, and a monoisotopic mass of 156.022278 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzoic acid, 3-amino-2-fluoro-5-hydroxy-” can be inferred from its structure and the properties of similar compounds. For example, benzoic acid is a crystalline solid with a faintly pleasant odor . 5-Fluoro-2-hydroxybenzoic acid has a molecular weight of 156.11 g/mol .

Scientific Research Applications

Biosynthesis of Natural Products

3-Amino-5-hydroxy benzoic acid is a precursor for a wide range of natural products, including the families of naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. Research covers the biosynthesis of these AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives, providing insights into the production of complex molecules with potential pharmaceutical applications (Kang, Shen, & Bai, 2012).

Development of Fluorescence Probes

Novel fluorescence probes based on benzoic acid derivatives have been designed to detect highly reactive oxygen species (hROS) and differentiate specific species. These probes, including HPF and APF, offer tools for studying the roles of hROS in biological and chemical applications, highlighting the utility of benzoic acid derivatives in creating sensitive diagnostic tools (Setsukinai et al., 2003).

Antibacterial Activity

Research into derivatives of 3-hydroxy benzoic acid, a compound related to benzoic acid, 3-amino-2-fluoro-5-hydroxy-, has shown various biological properties including antimicrobial activity. Novel ester/hybrid derivatives have been synthesized and demonstrated potent antibacterial activity, suggesting the potential of these compounds in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Recovery of Metals

Chemically modified activated carbon with derivatives of benzoic acid has been investigated for its efficacy in the removal of cobalt from aqueous solutions. The modified granular activated carbon shows a high efficiency for cobalt ion removal, demonstrating the applicability of benzoic acid derivatives in environmental remediation and recovery of valuable metals (Gunjate et al., 2020).

Co-culture Engineering

A microbial biosynthetic system for de novo production of 3-amino-benzoic acid from glucose has been established using Escherichia coli. By engineering a co-culture system, the production of 3-amino-benzoic acid was significantly improved, demonstrating the potential of co-culture engineering in the field of metabolic engineering and bioproduction of valuable chemical compounds (Zhang & Stephanopoulos, 2016).

properties

IUPAC Name

3-amino-2-fluoro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-4(7(11)12)1-3(10)2-5(6)9/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGQPYIKIVBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283062
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 3-amino-2-fluoro-5-hydroxy-

CAS RN

1025127-39-2
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025127-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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